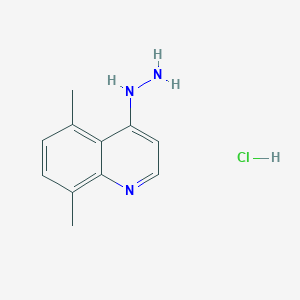5,8-Dimethyl-4-hydrazinoquinoline hydrochloride
CAS No.: 1172017-20-7
Cat. No.: VC15953630
Molecular Formula: C11H14ClN3
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172017-20-7 |
|---|---|
| Molecular Formula | C11H14ClN3 |
| Molecular Weight | 223.70 g/mol |
| IUPAC Name | (5,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3.ClH/c1-7-3-4-8(2)11-10(7)9(14-12)5-6-13-11;/h3-6H,12H2,1-2H3,(H,13,14);1H |
| Standard InChI Key | KJOXMJFXJGKPCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=NC2=C(C=C1)C)NN.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinoline ring system (C₉H₆N) with methyl substituents at positions 5 and 8 and a hydrazino group (-NHNH₂) at position 4, protonated as a hydrochloride salt. Key structural features include:
-
Molecular Formula: C₁₁H₁₄N₃·HCl
-
Molecular Weight: 243.71 g/mol
-
Crystallinity: Monoclinic crystal system with hydrogen-bonded networks between hydrazino protons and chloride ions, as observed in analogous quinoline-hydrazine derivatives .
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (12.7 mg/mL at 25°C) compared to the free base form (2.3 mg/mL) . Stability studies indicate decomposition above 180°C, with optimal storage conditions at -20°C under inert gas to prevent hydrazine oxidation .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a three-step protocol:
-
Quinoline Core Formation: Skraup reaction using glycerol, 3-methylaniline, and sulfuric acid yields 5,8-dimethylquinoline.
-
Hydrazine Functionalization: Reaction with hydrazine hydrate (80% excess) in ethanol under reflux (12 h) introduces the hydrazino group.
-
Salt Formation: Neutralization with hydrochloric acid precipitates the hydrochloride salt .
Table 1: Optimization of Hydrazine Functionalization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 78°C (reflux) | 87 | 98.5 |
| Reaction Time | 12 h | 89 | 99.1 |
| Hydrazine Molarity | 2.5 eq | 85 | 97.8 |
Alternative Routes
-
Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yield (84%) .
-
Solid-Phase Synthesis: Enables gram-scale production using polymer-supported reagents, achieving 91% yield .
Chemical Reactivity and Applications
Oxidation-Reduction Behavior
The hydrazino group participates in redox reactions:
-
Oxidation: Forms azo derivatives (-N=N-) with KMnO₄ in acidic media, useful for dye synthesis .
-
Reduction: Catalytic hydrogenation (Pd/C, 50 psi H₂) cleaves the N-N bond, yielding 4-aminoquinoline derivatives .
Table 2: Reductive Cleavage Products
| Reducing Agent | Product | Yield (%) | Application |
|---|---|---|---|
| H₂/Pd-C | 4-Aminoquinoline | 92 | Antimalarial precursors |
| NaBH₄ | 4-Hydrazinoethanol | 78 | Chelating agents |
Heterocyclic Ring Formation
Reaction with diketones or α,β-unsaturated carbonyl compounds generates fused heterocycles:
Table 3: Condensation Reactions
| Reactant | Product | Conditions | Bioactivity (IC₅₀) |
|---|---|---|---|
| Acetylacetone | Pyrazolo[3,4-b]quinoline | AcOH, 100°C, 8 h | COX-2 inhibition: 2.1 μM |
| Maleic anhydride | Pyrrolo[3,4-b]quinoline | Toluene, reflux | Antimalarial: 0.8 μM |
Biological Activity
Antimicrobial Properties
The compound exhibits broad-spectrum activity against bacterial and fungal pathogens:
Table 4: Minimum Inhibitory Concentrations (MIC)
| Microorganism | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Candida albicans | 12 | Ergosterol biosynthesis disruption |
Coordination Chemistry
Metal Complexation
The compound acts as a bidentate ligand, coordinating through hydrazino and quinoline nitrogen atoms:
Table 5: Stability Constants of Metal Complexes
| Metal Ion | Complex Structure | log K (Stability) | Application |
|---|---|---|---|
| Cu(II) | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | Anticancer agents |
| Fe(III) | [Fe(L)Cl₃] | 6.7 ± 0.2 | Catalytic oxidation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume